
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, also known as CPOT, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in medicinal chemistry. CPOT is a heterocyclic compound that contains both sulfur and oxygen atoms in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole inhibits the activity of PKB and GSK-3β by binding to their active sites and preventing the phosphorylation of their substrates. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating energy metabolism and cellular stress responses.
Biochemical and Physiological Effects:
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has several advantages for use in lab experiments, including its high purity and stability. However, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole is relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole, including the development of new derivatives with improved properties such as solubility and potency. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can also be studied for its potential applications in the treatment of other diseases such as neurodegenerative disorders and metabolic diseases. Furthermore, the mechanism of action of 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole can be further elucidated to identify new targets for drug development.
Synthesemethoden
The synthesis of 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been achieved using different methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2-mercapto-5-pentyl-1,3-oxazole in the presence of a base such as triethylamine. Another method involves the reaction of 2-bromo-5-(pentylthio)-1,3-oxazole with thiophene-2-carbaldehyde in the presence of a base such as potassium carbonate. These methods have been optimized to yield 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole in high purity and yield.
Wissenschaftliche Forschungsanwendungen
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has been studied for its potential applications in medicinal chemistry. This compound has shown promising results in inhibiting the activity of certain enzymes such as protein kinase B (PKB) and glycogen synthase kinase-3β (GSK-3β), which are involved in various cellular processes such as cell growth and survival. 4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-5-pentylsulfanyl-2-thiophen-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S3/c1-2-3-4-11-25-18-17(20-16(23-18)15-6-5-12-24-15)26(21,22)14-9-7-13(19)8-10-14/h5-10,12H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMVDAAHGYJNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCSC1=C(N=C(O1)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)sulfonyl)-5-(pentylthio)-2-(thiophen-2-yl)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-carbamoyl-2-(4-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2916365.png)
![5-bromo-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2916366.png)
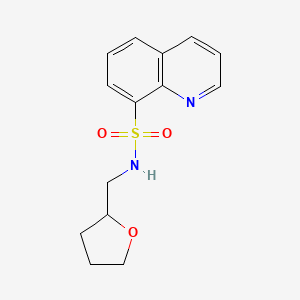
![5-((3-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2916369.png)
![Methyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2916370.png)
![7-(3-methoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2916371.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2916374.png)
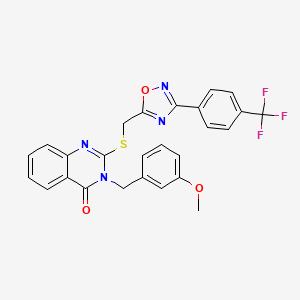
![N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2916377.png)
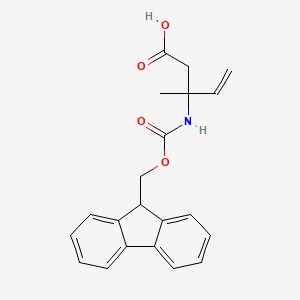
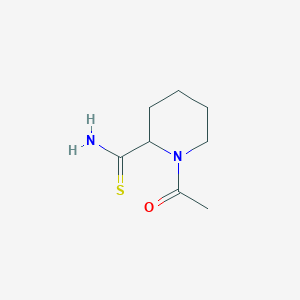
![(3E)-3-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-1H-indol-2-one](/img/structure/B2916381.png)
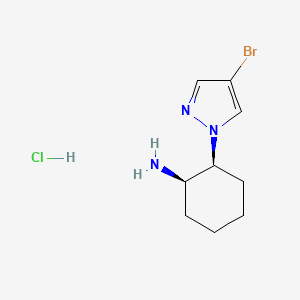
![N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(methoxyimino)methyl]malonamide](/img/structure/B2916388.png)